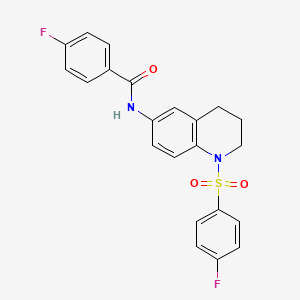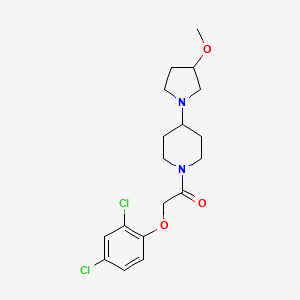
2-(2,4-Dichlorophenoxy)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2,4-Dichlorophenoxy)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one" is a complex organic molecule that appears to be related to various synthesized piperidine derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as piperidine rings, methoxy groups, and dichlorophenyl groups are common in the described compounds, suggesting that the compound may have been synthesized and studied in a similar context.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with simple building blocks. For instance, a modified Mannich condensation was used to synthesize a piperidin-4-one derivative with dichlorophenyl groups, indicating that similar synthetic strategies could be applicable to the compound . Another synthesis involved a condensation reaction of a piperidin-4-yl derivative with p-chlorobenzene sulfonylchloride . These methods suggest that the synthesis of the target compound might also involve condensation reactions and the use of specific reagents to introduce the desired functional groups.
Molecular Structure Analysis
The molecular structures of synthesized compounds are often confirmed using spectroscopic techniques such as NMR, MS, and FTIR, and sometimes by X-ray crystallography . The piperidine ring, a common feature in these molecules, typically adopts a chair conformation, which is likely to be the case for the compound as well . The presence of substituents such as methoxy groups and dichlorophenyl groups can influence the chemical shifts observed in NMR spectroscopy due to electronic effects .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the dichlorophenyl groups might be involved in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the chlorine atoms . The piperidine and pyrrolidine rings could participate in nucleophilic substitution reactions or act as bases in deprotonation reactions . The methoxy group might undergo demethylation under certain conditions .
Physical and Chemical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity can be influenced by the molecular structure. For instance, the presence of a sulfonyl group can lead to higher melting points and the potential for crystallization in a specific space group . The chemical properties, including acidity, basicity, and redox potential, would be affected by the functional groups present. The dichlorophenyl groups could confer increased acidity to protons in ortho positions, while the basicity could be attributed to the nitrogen atoms in the piperidine and pyrrolidine rings .
科学的研究の応用
Toxicological Studies
Toxicologic Studies in a Fatal Overdose
A study reported a death due to ingestion of 2,4-dichlorophenoxyacetic acid (2,4-D) among other chemicals, highlighting the importance of understanding the toxicological profiles of chlorophenoxy compounds. This case underscores the potential for acute toxicity and the need for safety measures when handling such substances in a research setting (Osterloh, Lotti, & Pond, 1983).
Environmental and Health Impacts
Exposure to Phenoxyherbicides and Chlorophenols
Research on the association between exposure to phenoxyherbicides or chlorophenols and soft tissue sarcoma in New Zealand provided insights into the potential health risks associated with handling such chemicals, which is critical for conducting safe scientific research (Smith et al., 1984).
Exposure and Risk Assessment
Persistent Organic Pollutants in Firefighters
A study on firefighters exposed to various contaminants, including polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans, offers a perspective on occupational exposure risks, which can be extrapolated to laboratory safety and environmental health considerations in scientific research involving hazardous chemicals (Shaw et al., 2013).
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O3/c1-24-15-6-9-22(11-15)14-4-7-21(8-5-14)18(23)12-25-17-3-2-13(19)10-16(17)20/h2-3,10,14-15H,4-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWWBPOCMYLVHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

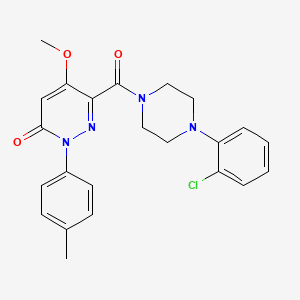
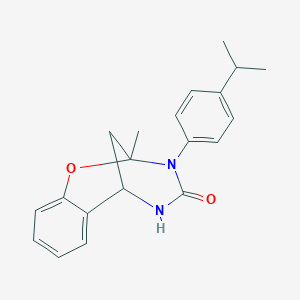
![2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide](/img/structure/B3013419.png)

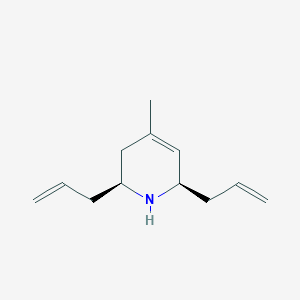
![1-(4-Nitrophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3013424.png)

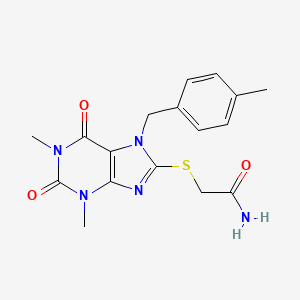
![ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate dioxalate](/img/structure/B3013429.png)
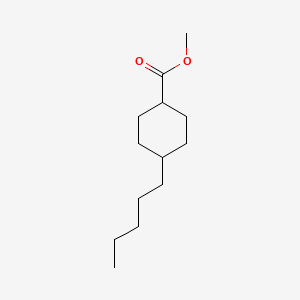
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate](/img/structure/B3013433.png)


